4-(2-iodophenoxy)pyrimidine
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Overview
Description
4-(2-iodophenoxy)pyrimidine is an organic compound that features a pyrimidine ring substituted with a 2-iodophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-iodophenoxy)pyrimidine typically involves the reaction of 2-iodophenol with a pyrimidine derivative. One common method includes the use of a halogen exchange reaction, where 2-iodophenol is reacted with a pyrimidine derivative under specific conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-iodophenoxy)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The phenoxy group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-(2-iodophenoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism of action of 4-(2-iodophenoxy)pyrimidine involves its interaction with specific molecular targets. The iodine atom and the phenoxy group can participate in various interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s activity. The pyrimidine ring can also interact with nucleic acids and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: A precursor in the synthesis of 4-(2-iodophenoxy)pyrimidine.
4-Chloro-2-iodo-phenoxy)-acetic acid: Another compound with a similar structure but different functional groups.
(4-Amino-2-iodo-phenoxy)-acetic acid methyl ester: A compound with similar phenoxy and iodine substitution but different functional groups.
Uniqueness
This compound is unique due to the presence of both the pyrimidine ring and the 2-iodophenoxy group. This combination of functional groups provides the compound with distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(2-iodophenoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O/c11-8-3-1-2-4-9(8)14-10-5-6-12-7-13-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGJWLUYDPDWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=NC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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